(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives were synthesized with the aim of developing new antimalarial lead compounds . These derivatives were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray analysis . Molecular geometry, MEP, HOMO and LUMO, and NLO effects were calculated by DFT method .Chemical Reactions Analysis
The reaction mechanism of similar compounds has been proposed in the literature . For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was investigated .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : This compound has been synthesized and tested for its antimicrobial activity. It has shown moderate to good activity against various microbial strains .
- Methods of Application : The compound was synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results : The compound exhibited moderate to good antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : The compound has been studied for its antifungal properties. It has shown potential as an antifungal agent .
- Methods of Application : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .
- Results : The compound revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Antimalarial Activity
- Scientific Field : Pharmacology
- Summary of Application : N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, which include the compound , are potential lead compounds for the development of new antimalarial drugs .
- Results : The results suggest that these compounds could be useful in guiding future efforts to discover compounds with increased antimalarial activity .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : This compound has been synthesized and tested for its antimicrobial activity. It has shown moderate to good activity against various microbial strains .
- Methods of Application : The compound was synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results : The compound exhibited moderate to good antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : The compound has been studied for its antifungal properties. It has shown potential as an antifungal agent .
- Methods of Application : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .
- Results : The compound revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Antimalarial Activity
- Scientific Field : Pharmacology
- Summary of Application : N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, which include the compound , are potential lead compounds for the development of new antimalarial drugs .
- Results : The results suggest that these compounds could be useful in guiding future efforts to discover compounds with increased antimalarial activity .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : This compound has been synthesized and tested for its antimicrobial activity. It has shown moderate to good activity against various microbial strains .
- Methods of Application : The compound was synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results : The compound exhibited moderate to good antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : The compound has been studied for its antifungal properties. It has shown potential as an antifungal agent .
- Methods of Application : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .
- Results : The compound revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Antimalarial Activity
- Scientific Field : Pharmacology
- Summary of Application : N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, which include the compound , are potential lead compounds for the development of new antimalarial drugs .
- Results : The results suggest that these compounds could be useful in guiding future efforts to discover compounds with increased antimalarial activity .
Safety And Hazards
The safety data sheet for a similar compound, 3’,5’-Bis(trifluoromethyl)propiophenone, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(E)-2-phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)10-8-11(17-16-10)18-21(19,20)7-6-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDMYJVUBJSGEZ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide |
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